2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide
Overview
Description
2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide is a chemical compound that belongs to the family of hydrazinecarbothioamides. It is a yellow crystalline powder that is soluble in organic solvents and is commonly used in scientific research. This compound has gained a lot of interest due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of 2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which leads to various physiological and biochemical effects.
Biochemical and physiological effects:
2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide in lab experiments is its high stability and solubility in organic solvents. This makes it easy to handle and use in various experiments. However, one of the limitations of using this compound is its high toxicity, which requires proper handling and disposal procedures.
Future Directions
There are several potential future directions for the use of 2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide in scientific research. Some of these include:
1. Development of new drugs: This compound has shown promising results in the treatment of various diseases. Therefore, there is a potential for the development of new drugs based on this compound.
2. Environmental applications: 2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to have potential applications in environmental science. It can be used as a pesticide or herbicide due to its high toxicity to certain pests and weeds.
3. Development of new analytical methods: This compound can be used as a standard reference material in various analytical methods such as HPLC and GC-MS. Therefore, there is a potential for the development of new analytical methods based on this compound.
Conclusion:
2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide is a chemical compound that has gained a lot of interest due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound has shown promising results in various scientific research studies and has the potential for further development in the future.
Scientific Research Applications
2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields such as medicine, agriculture, and environmental science.
properties
IUPAC Name |
N-(2-phenylethylcarbamothioylamino)formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c14-8-12-13-10(15)11-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,14)(H2,11,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQASYIIHXMABZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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